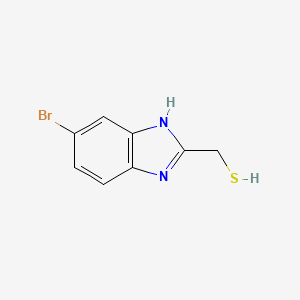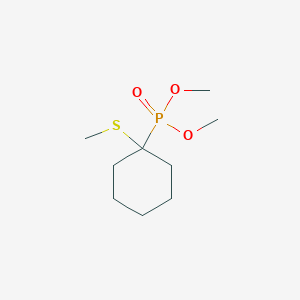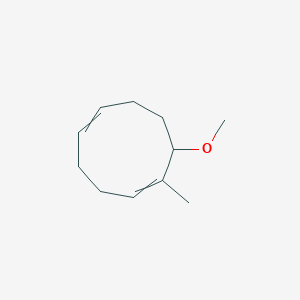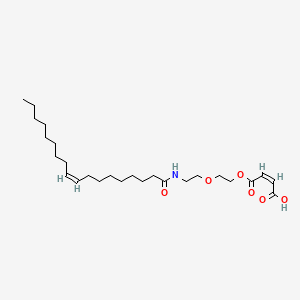
2-Butenedioic acid (2Z)-, mono(2-(2-((9Z)-(1-oxo-9-octadecenyl)amino)ethoxy)ethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenedioic acid (2Z)-, mono(2-(2-((9Z)-(1-oxo-9-octadecenyl)amino)ethoxy)ethyl) ester is a complex organic compound with a unique structure It is characterized by the presence of a butenedioic acid backbone, which is modified with a monoester group containing a long-chain fatty acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (2Z)-, mono(2-(2-((9Z)-(1-oxo-9-octadecenyl)amino)ethoxy)ethyl) ester typically involves the esterification of 2-butenedioic acid with a suitable alcohol derivative. The reaction conditions often require the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Butenedioic acid (2Z)-, mono(2-(2-((9Z)-(1-oxo-9-octadecenyl)amino)ethoxy)ethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Butenedioic acid (2Z)-, mono(2-(2-((9Z)-(1-oxo-9-octadecenyl)amino)ethoxy)ethyl) ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Butenedioic acid (2Z)-, mono(2-(2-((9Z)-(1-oxo-9-octadecenyl)amino)ethoxy)ethyl) ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites, which then participate in various biochemical pathways. The long-chain fatty acid derivative may also interact with lipid membranes, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butenedioic acid (Z)-, diethyl ester
- 2-Butenedioic acid (Z)-, dibutyl ester
- 2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester
Uniqueness
Compared to these similar compounds, 2-Butenedioic acid (2Z)-, mono(2-(2-((9Z)-(1-oxo-9-octadecenyl)amino)ethoxy)ethyl) ester is unique due to the presence of the long-chain fatty acid derivative. This structural feature imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
56381-65-8 |
|---|---|
Fórmula molecular |
C26H45NO6 |
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
(Z)-4-[2-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]ethoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C26H45NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)27-20-21-32-22-23-33-26(31)19-18-25(29)30/h9-10,18-19H,2-8,11-17,20-23H2,1H3,(H,27,28)(H,29,30)/b10-9-,19-18- |
Clave InChI |
KFEBJZRLAXVSGZ-DEXHTJMYSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCOCCOC(=O)/C=C\C(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCOCCOC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


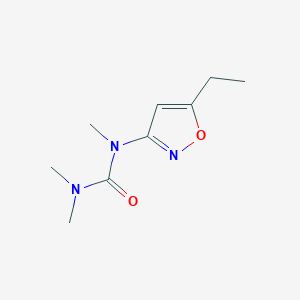
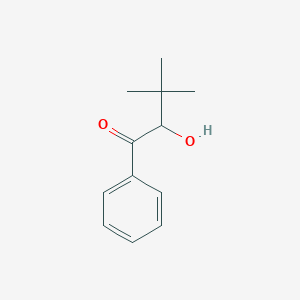
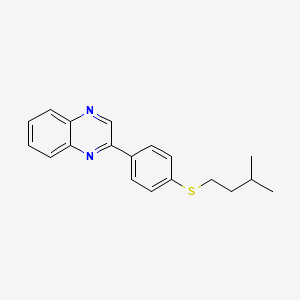
![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)
![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)

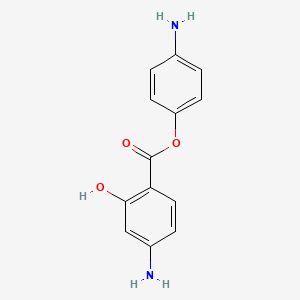
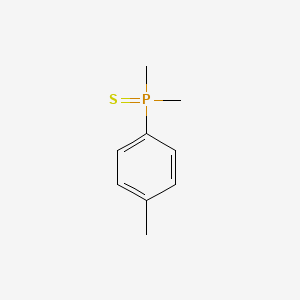
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
